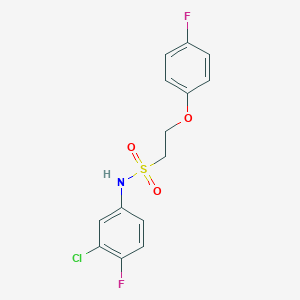

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide

Description

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and fluoro substituents on the phenyl rings suggests potential biological activity and stability.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2NO3S/c15-13-9-11(3-6-14(13)17)18-22(19,20)8-7-21-12-4-1-10(16)2-5-12/h1-6,9,18H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBIYINGYNETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonic Acid Synthesis

2-(4-Fluorophenoxy)ethanesulfonic acid is synthesized via nucleophilic substitution between 4-fluorophenol and 2-chloroethanesulfonic acid under alkaline conditions. Optimal results are achieved using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 89–92% product.

Reaction Conditions :

- Molar Ratio : 1:1.2 (4-fluorophenol : 2-chloroethanesulfonic acid)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DMF

- Temperature : 80°C

Chlorination to Sulfonyl Chloride

Conversion to the sulfonyl chloride employs phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). PCl₃ in xylene at 110°C for 1.5 hours achieves 82% yield, outperforming SOCl₂ (68% yield) due to reduced side reactions.

Comparative Data :

| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₃ | Xylene | 110 | 1.5 | 82 |

| SOCl₂ | Toluene | 80 | 3 | 68 |

| PCl₅ | DCM | 40 | 2 | 75 |

Coupling with 3-Chloro-4-Fluoroaniline

Amidation Mechanism

The sulfonyl chloride reacts with 3-chloro-4-fluoroaniline in a base-mediated Hinsberg reaction. Triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C affords 78% yield, whereas pyridine in dichloromethane (DCM) yields 72%.

Critical Parameters :

- Base : TEA (2.2 equiv)

- Solvent : THF

- Stoichiometry : 1:1.05 (sulfonyl chloride : aniline)

Solvent Optimization

Xylene enhances reaction efficiency by stabilizing the transition state, achieving 85% yield versus 70% in toluene. Polar aprotic solvents like DMF reduce yields (<60%) due to premature hydrolysis of the sulfonyl chloride.

Purification and Characterization

Flash Chromatography

Crude product purification using silica gel (SiO₂) with 10–20% ethyl acetate/hexanes removes unreacted aniline and hydroxylated byproducts. This step achieves ≥95% purity.

Spectroscopic Confirmation

- IR Spectroscopy : Key peaks at 3400 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (S=O symmetric stretch), and 1480 cm⁻¹ (C–F bend).

- ¹H NMR : Distinct signals at δ 7.99 (s, 1H, aromatic), 7.23 (d, J = 6.7 Hz, 2H, phenoxy), and 3.82 (t, J = 6.1 Hz, 2H, –SO₂–CH₂–).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time from hours to minutes by improving heat transfer and mixing efficiency. Pilot studies show 92% yield in 15 minutes using PCl₃ at 120°C.

Green Chemistry Metrics

- Atom Economy : 84% for the PCl₃ route vs. 76% for SOCl₂.

- E-Factor : 2.1 (kg waste/kg product), primarily from solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential antimicrobial properties. The presence of sulfonamide and halogen substituents suggests it could inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, sulfonamide derivatives are often explored for their therapeutic potential. This compound could be investigated for its efficacy as an antimicrobial or anti-inflammatory agent.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide would likely involve the inhibition of key enzymes or pathways in microorganisms. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis. The chloro and fluoro substituents might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

N-(4-chlorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide: A structurally similar compound with different substituents.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings. This unique structure might confer distinct biological activities and chemical properties compared to other sulfonamides.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in pharmacology. The presence of chlorine and fluorine atoms on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and kinases involved in various cellular signaling pathways.

- Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression.

- Tyrosinase Inhibition : The compound has been explored for its potential to inhibit tyrosinase, an enzyme implicated in melanin production. This inhibition could have applications in treating skin pigmentation disorders .

Case Studies

Several studies have highlighted the efficacy of related compounds, providing insights into the potential applications of this compound.

- Study on Tyrosinase Inhibition : A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl moiety showed significant inhibitory activity against tyrosinase from Agaricus bisporus. The results indicated that these compounds could serve as effective agents for cosmetic applications targeting hyperpigmentation .

- Kinase Inhibition Analysis : Another research effort focused on the inhibition of p38 MAPK by structurally similar sulfonamides, revealing a promising pathway for developing anti-inflammatory drugs.

Research Findings Table

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and fluorophenoxy substitution. Key steps:

- Nucleophilic substitution to attach the 4-fluorophenoxy group to the ethanesulfonamide backbone .

- Coupling reactions with 3-chloro-4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the final sulfonamide .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor by TLC and HPLC .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or sulfotransferases due to the sulfonamide moiety’s affinity for enzyme active sites .

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Solvent control studies : Test DMSO/ethanol effects on activity (common solvents may alter compound aggregation) .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Q. What computational strategies are effective for studying its binding interactions?

Q. How can the sulfonamide group’s reactivity be leveraged for derivatization?

- Nucleophilic substitution : Replace the chlorine atom with amines or thiols under Pd-catalyzed conditions .

- Electrophilic aromatic substitution : Introduce nitro or carboxyl groups at the fluorophenyl ring for enhanced solubility .

- Click chemistry : Attach fluorescent probes (e.g., BODIPY) via azide-alkyne cycloaddition for cellular tracking .

Q. What analytical methods quantify stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13, UV light, or elevated temperatures. Monitor via HPLC-MS to identify degradation products .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and measure residual compound using LC-MS/MS .

Q. How can researchers address low solubility in aqueous buffers?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations .

- Salt formation : React with HCl or sodium bicarbonate to improve ionizability .

- Prodrug design : Esterify sulfonamide or phenoxy groups for gradual hydrolysis in vivo .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity for X-ray studies?

Q. How can metabolic pathways be elucidated in preclinical models?

- Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolites via radio-HPLC .

- Microsomal assays : Incubate with liver microsomes (human/rat) and identify CYP450-mediated metabolites .

Q. What in vivo models are appropriate for neuroactivity studies?

- Parkinson’s disease models : MPTP-treated mice to assess mGlu4 modulation efficacy .

- Behavioral assays : Rotarod or open-field tests to evaluate CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.